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Compound of Interest

Compound Name:
3-Bromo-5-fluoro-4-

methoxyaniline

Cat. No.: B1290891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of selected

substituted bromoaniline derivatives. Due to the limited availability of public crystallographic

data for 3-Bromo-5-fluoro-4-methoxyaniline, this guide presents a broader comparison of

related bromoaniline compounds to elucidate the impact of substitution on their solid-state

architecture. The information herein is intended to support research and development in

medicinal chemistry and materials science where understanding molecular conformation and

crystal packing is crucial.

Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for two exemplary substituted

bromoaniline derivatives, offering a direct comparison of their solid-state structures.
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Parameter

Derivative 1: (E)-N-[(2-
bromophenyl)methylidene]
-3,5-
bis(trifluoromethyl)aniline

Derivative 2: 4-bromo-N-(4-
bromobenzylidene)aniline
(Form II)

Chemical Formula C₁₅H₈BrF₆N C₁₃H₉Br₂N

Molecular Weight 396.13 g/mol 351.03 g/mol

Crystal System Monoclinic Orthorhombic

Space Group P2₁/n Pccn

Unit Cell Dimensions
a = 7.5312(3) Å, b = 9.3891(4)

Å, c = 20.2869(8) Å

a = 22.083(4) Å, b = 6.046(1)

Å, c = 9.774(2) Å

α, β, γ (°) 90, 95.833(2), 90 90, 90, 90

Volume (Å³) 1427.73(10) 1305.9(4)

Z 4 4

Density (calculated) 1.844 Mg/m³ 1.786 Mg/m³

Key Bond Length (C=N) ~1.27 Å 1.243(7) Å[1]

Torsion Angle (C-N=C-C) -177.6° to -179.3° Not reported

Dihedral Angle between rings 49.61(5)°

Not applicable (molecule is

disordered about an inversion

center)[1]

Experimental Protocols
Synthesis and Crystallization
Derivative 1: (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline

This compound was synthesized via a condensation reaction between 2-bromobenzaldehyde

and 3,5-bis(trifluoromethyl)aniline.[2] Anhydrous magnesium sulfate was utilized as a

dehydrating agent. The product was purified by recrystallization from hexanes. Single crystals

suitable for X-ray diffraction were obtained by slow cooling of a concentrated solution in warm

hexanes to 243 K over 96 hours.[2]
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Derivative 2: 4-bromo-N-(4-bromobenzylidene)aniline

The synthesis of this derivative involved the condensation of 4-bromobenzaldehyde with 4-

bromoaniline in an equimolar ratio.[3] The reactants were dissolved in ethanol and refluxed for

6 hours. The resulting precipitate was purified by repeated recrystallization from ethanol.

Colorless single crystals were grown at room temperature by the slow evaporation of a solution

in either ethanol or a 1:1 mixture of methanol and chloroform.[3]

X-ray Data Collection and Structure Refinement
For both derivatives, single-crystal X-ray diffraction data was collected on a diffractometer

equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The structures were solved

by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were

refined anisotropically. Hydrogen atoms were typically placed in calculated positions and

refined using a riding model.

Visualization of Experimental Workflow and
Molecular Interactions
The following diagrams illustrate the general workflow for the synthesis and structural analysis

of the compared derivatives and the key intermolecular interactions that govern their crystal

packing.
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Experimental Workflow for Substituted Bromoanilines
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Key Intermolecular Interactions in Crystal Packing

Interaction Types
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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